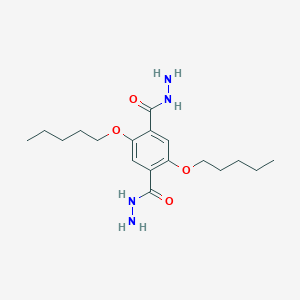

2,5-Bis(pentyloxy)terephthalohydrazide

Description

Contextual Significance of Terephthalohydrazide Derivatives in Materials Science

Terephthalohydrazide derivatives form a class of compounds that have garnered considerable attention for their ability to form well-ordered, hydrogen-bonded networks. This inherent self-assembly behavior makes them prime candidates for the construction of advanced materials with tailored properties. The hydrazide groups can readily participate in condensation reactions, notably with aldehydes, to form robust hydrazone linkages. This reactivity is fundamental to the synthesis of Covalent Organic Frameworks (COFs), a class of porous crystalline polymers with applications in gas storage, catalysis, and sensing. ossila.com

The introduction of alkoxy side chains, such as the pentyloxy groups in the title compound, plays a crucial role in modulating the properties of these materials. The length and nature of these alkyl chains can influence the solubility of the monomers and the resulting polymers, as well as the packing and morphology of the final material. For instance, in the realm of liquid crystals, the flexibility and length of terminal alkoxy chains are known to significantly impact the mesomorphic properties, including the transition temperatures and the type of liquid crystalline phases observed. nih.gov Research on related dialkoxy terephthalate-based thermotropic liquid crystalline polymers has shown that varying the length of the alkoxy side groups can tune the thermal properties and processing temperatures of the materials.

Academic Relevance and Research Landscape of 2,5-Bis(pentyloxy)terephthalohydrazide

While direct academic publications focusing exclusively on this compound are not abundant in the current literature, its relevance can be inferred from the extensive research on analogous structures. The academic landscape is rich with studies on terephthalohydrazide derivatives bearing different alkoxy substituents, such as ethoxy and allyloxy groups. ossila.comrsc.org These studies highlight the utility of this class of compounds as linkers in the design and synthesis of functional materials.

For example, 2,5-diethoxyterephthalohydrazide (B2763183) is a well-known component in the synthesis of COF-42, a material recognized for its chemical robustness and application as a platform for photocatalytic hydrogen evolution. rsc.org Similarly, 2,5-bis(allyloxy)terephthalohydrazide (B3069550) has been employed to create COFs with functionalizable pores, leading to applications in solid-state electrolytes for batteries and fluorescent sensors for heavy metal ions. ossila.com

The research on these sister compounds provides a clear roadmap for the potential academic exploration of this compound. Its longer pentyloxy chains, compared to ethoxy groups, could impart greater solubility and potentially lead to materials with different morphologies or improved processability.

Scope and Objectives of Current Research Directions

The primary research direction for this compound logically follows from the successes of its chemical relatives. Key areas of investigation would include:

Synthesis and Characterization: A foundational research objective is the development and optimization of synthetic routes to produce high-purity this compound. This would typically involve the hydrazinolysis of the corresponding diester, which itself is derived from 2,5-bis(pentyloxy)terephthalic acid. nih.gov Detailed characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry would be essential to confirm its structure and purity.

Covalent Organic Framework (COF) Synthesis: A major thrust of research would be the utilization of this compound as a linker in the synthesis of novel COFs. By reacting it with various aldehyde-functionalized monomers, researchers can create a library of porous materials. The objectives would be to study how the pentyloxy chains influence the framework's porosity, stability, and performance in applications such as gas separation and heterogeneous catalysis.

Liquid Crystal Properties: Given the known influence of alkoxy chain length on mesomorphism, an important research avenue is the investigation of the liquid crystalline behavior of this compound and its derivatives. This would involve studying its thermal behavior using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to identify and characterize any liquid crystalline phases. The objective is to understand the structure-property relationships that govern the self-assembly of these molecules into ordered, fluid states.

Supramolecular Gels: The strong hydrogen-bonding capabilities of the hydrazide moieties suggest that this compound could act as a gelator, forming supramolecular gels in appropriate solvents. Research would focus on exploring its gelation ability, characterizing the morphology of the resulting gel networks, and investigating their potential applications as soft materials.

In essence, while dedicated research on this compound is in its nascent stages, the established significance of its structural analogs provides a compelling case for its exploration as a valuable component in the toolkit of materials chemists.

Structure

3D Structure

Properties

Molecular Formula |

C18H30N4O4 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

2,5-dipentoxybenzene-1,4-dicarbohydrazide |

InChI |

InChI=1S/C18H30N4O4/c1-3-5-7-9-25-15-11-14(18(24)22-20)16(26-10-8-6-4-2)12-13(15)17(23)21-19/h11-12H,3-10,19-20H2,1-2H3,(H,21,23)(H,22,24) |

InChI Key |

QGCGVZAUDYJVLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC(=C(C=C1C(=O)NN)OCCCCC)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches to Terephthalohydrazide Compounds

The formation of terephthalohydrazide compounds is typically achieved through the hydrazinolysis of a suitable terephthalic acid derivative. A common and well-established method involves a two-step process. researchgate.net The first step is the esterification of terephthalic acid to yield a dialkyl terephthalate (B1205515), such as dimethyl terephthalate. researchgate.net This esterification is a standard procedure in organic synthesis.

The subsequent and crucial step is the reaction of the terephthalate ester with hydrazine (B178648) hydrate. researchgate.net This nucleophilic acyl substitution reaction replaces the alkoxy groups of the ester with hydrazinyl groups, forming the stable dihydrazide structure. More recently, research has explored more sustainable synthetic routes, including the utilization of plastic waste, particularly polyethylene (B3416737) terephthalate (PET), as a starting material for producing terephthalic dihydrazide (TDH) through aminolysis with an excess of hydrazine monohydrate. researchgate.net Microwave-assisted methods have also been shown to accelerate the formation of hydrazides, significantly reducing reaction times. researchgate.net

Specific Condensation Reactions for 2,5-Bis(pentyloxy)terephthalohydrazide Formation

The synthesis of this compound specifically involves the reaction of a dialkyl 2,5-bis(pentyloxy)terephthalate with hydrazine hydrate. This condensation reaction is the final key step in forming the desired dihydrazide.

The reaction proceeds by the nucleophilic attack of the hydrazine on the carbonyl carbons of the ester groups. This results in the displacement of the alcohol (e.g., methanol (B129727) or ethanol) and the formation of the C-N bond, yielding the hydrazide functionality. The reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion. The general reaction scheme is depicted below:

Dialkyl 2,5-bis(pentyloxy)terephthalate + 2 N₂H₄·H₂O → this compound + 2 ROH

While a specific, detailed experimental protocol for this exact compound is not widely published, the conditions would be analogous to those used for the synthesis of other terephthalohydrazides from their corresponding esters.

Precursor Chemistry and Functional Group Interconversions

The primary precursor for this compound is a dialkyl 2,5-bis(pentyloxy)terephthalate. The synthesis of this precursor begins with a more fundamental starting material, dimethyl 2,5-dihydroxyterephthalate. This dihydroxy intermediate is key as it provides the anchor points for the introduction of the pentyloxy side chains.

The synthesis of dimethyl 2,5-dihydroxyterephthalate can be achieved through methods like the oxygen catalytic oxidation of 1,4-cyclohexanedione-2,5-dicarboxylate (DMSS). ill.eu Once dimethyl 2,5-dihydroxyterephthalate is obtained, the pentyloxy groups are introduced via a Williamson ether synthesis. This involves the alkylation of the hydroxyl groups with a pentyl halide, such as pentyl bromide, in the presence of a suitable base. rsc.org

The reaction scheme for the precursor synthesis is as follows:

Dimethyl 2,5-dihydroxyterephthalate + 2 CH₃(CH₂)₄Br + Base → Dimethyl 2,5-bis(pentyloxy)terephthalate + 2 Base·HBr

This dialkoxy terephthalate ester is then carried forward to the hydrazinolysis step as described in the previous section.

Derivatization Strategies for this compound Analogues

The versatile structure of this compound allows for the synthesis of a wide array of analogues through various derivatization strategies. These strategies primarily focus on modifying the alkoxy chain length and altering the substitution pattern on the aromatic ring.

The length of the alkoxy chains attached to the terephthalate backbone can significantly influence the physical and, to some extent, the chemical properties of the resulting compounds. In related systems, such as alkoxy-substituted copper phthalocyanine (B1677752) precursors, the elongation of alkoxy chains has been shown to improve solubility in common organic solvents. academie-sciences.fr This enhanced solubility can be advantageous during synthesis and purification.

The synthesis of analogues with different alkoxy chain lengths would follow the same general pathway as for the pentyloxy derivative. Dimethyl 2,5-dihydroxyterephthalate would be alkylated with the desired alkyl halide (e.g., ethyl bromide, octyl bromide) to introduce shorter or longer alkoxy chains. Subsequent hydrazinolysis would then yield the corresponding 2,5-bis(alkoxy)terephthalohydrazide. Studies on other classes of molecules have shown that increasing the alkoxy chain length can impact thermal properties, with longer chains sometimes leading to lower melting points. rsc.org

Table 1: Hypothetical Alkoxy Chain Modifications and Potential Synthetic Considerations

| Alkoxy Chain | Corresponding Alkyl Halide | Expected Solubility Trend | Potential Impact on Synthesis |

| Methoxy (B1213986) | Methyl Iodide | Lower | May require more polar solvents. |

| Ethoxy | Ethyl Bromide | Moderate | Standard solubility. |

| Pentyloxy | Pentyl Bromide | Good | Good balance of reactivity and solubility. |

| Octyloxy | Octyl Bromide | Higher | Increased solubility may simplify purification. |

| Dodecyloxy | Dodecyl Bromide | Very High | May exhibit different aggregation properties. |

This table is illustrative and based on general chemical principles and data from related compound classes.

Altering the substitution pattern on the aromatic ring of terephthalohydrazide provides another avenue for creating diverse analogues. The introduction of different functional groups onto the benzene (B151609) ring can be achieved through electrophilic aromatic substitution reactions on a suitable precursor. mdpi.com For example, nitration or halogenation of terephthalic acid or its derivatives can introduce nitro or halo groups, respectively. researchgate.net

These substituted terephthalic acid derivatives can then be converted to their corresponding dihydrazides. The nature and position of these substituents can influence the electronic properties and reactivity of the molecule. For instance, electron-withdrawing groups may affect the reactivity of the carbonyl centers towards nucleophiles.

The synthesis of substituted terephthalohydrazide analogues has been demonstrated, for example, by reacting terephthalic dihydrazide with various substituted aromatic aldehydes to form Schiff base derivatives. researchgate.netresearchgate.netrsc.org This demonstrates the reactivity of the hydrazide functional groups and their utility in creating a library of structurally diverse compounds.

Supramolecular Self Assembly and Intermolecular Interaction Analysis

Fundamental Principles of Self-Assembly in Hydrazide-Based Systems

The spontaneous organization of molecules into ordered structures, known as self-assembly, is governed by the information encoded within the individual components and the interactive forces that bind them. illinois.edu In hydrazide-based systems, the primary driving force for assembly is the formation of highly stable and directional hydrogen bonds. researchgate.net The hydrazide motif (-CONHNH₂) contains both hydrogen bond donors (N-H) and acceptors (C=O), enabling the formation of predictable recognition patterns. osti.govnih.gov

This capacity for specific pairing allows hydrazide units to act as supramolecular synthons—structural units in molecular crystals that can be formed and interchanged with other synthons to create new structures. nih.gov The self-assembly process in these systems is often hierarchical; strong, directional interactions first lead to the formation of discrete, stable aggregates, which then organize at a higher level into larger, ordered materials. ub.edu This multi-step process allows for the creation of complex architectures from relatively simple molecular precursors. The interplay between strong, specific interactions like hydrogen bonds and weaker, less directional forces such as van der Waals interactions is crucial for the stability and morphology of the final supramolecular structure. ub.edunih.gov

Detailed Analysis of Intermolecular Forces

The specific architecture adopted by 2,5-Bis(pentyloxy)terephthalohydrazide is the result of a delicate balance among several key intermolecular forces. These non-covalent interactions, including hydrogen bonding, π-stacking, and van der Waals forces, collectively stabilize the resulting supramolecular assembly.

Hydrogen Bonding Interactions and Directionality

Hydrogen bonds are the cornerstone of self-assembly in hydrazide-containing molecules. researchgate.net The interaction involves a hydrogen atom shared between two electronegative atoms, typically nitrogen and oxygen in this context. The hydrazide group provides both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). osti.gov This leads to the formation of strong and highly directional N-H···O hydrogen bonds. acs.org

The directionality of these bonds is a defining characteristic, with the angle between the donor atom, the hydrogen, and the acceptor atom (∠N-H···O) typically approaching a linear arrangement of 180°. researchgate.net This high degree of directionality is crucial for controlling the geometry of the resulting molecular assemblies, as it restricts the possible orientations of interacting molecules. nih.govyoutube.com In hydrazide-based systems, this often results in the formation of robust dimeric or cyclic structures through self-complementary hydrogen bonding patterns. researchgate.net The stability of these hydrogen-bonded motifs effectively creates a larger, pre-organized building block for subsequent higher-order assembly. nih.gov

π-Stacking and Aromatic Interactions

These interactions are sensitive to the relative orientation of the aromatic rings. georgetown.edu In many cases, a "slip-stacked" arrangement is preferred, which minimizes steric repulsion while maintaining attractive dispersion forces. nih.gov In the context of this compound, π-stacking works in concert with hydrogen bonding. Once hydrogen bonds establish a primary structure (such as a planar disk), π-stacking interactions can guide the organization of these disks into columnar stacks. nih.gov This interplay is a common strategy in supramolecular chemistry for building one-dimensional nanostructures. rsc.org

Van der Waals Forces and Alkyl Chain Contributions

Firstly, the aggregation of these alkyl chains creates a hydrophobic microenvironment that can shield the internal hydrogen-bonded core from disruptive interactions with a solvent. chinesechemsoc.org Secondly, the interdigitation and packing of these chains between adjacent stacked units provide additional cohesive energy, further stabilizing the columnar architecture. nih.govharvard.edu Studies on similar alkoxy-substituted molecules have shown that the length of the alkyl chain directly influences the stability of the resulting assemblies, with longer chains providing stronger van der Waals contributions. harvard.edu Therefore, the pentyloxy chains in this compound are not merely solubilizing appendages but are integral components that reinforce the structure established by hydrogen bonding and π-stacking.

Formation of Defined Supramolecular Architectures

The combined influence of the intermolecular forces discussed above drives the self-organization of this compound into well-defined, hierarchical structures. The process begins with the formation of discrete assemblies, which then organize into larger, ordered phases.

Self-Organization into Ordered Assemblies (e.g., Trimeric Disks, Columnar Phases)

Research on analogous phthalhydrazide (B32825) derivatives has demonstrated a common self-assembly pathway that this compound is expected to follow. illinois.educhinesechemsoc.org The process begins with the formation of a highly stable, disk-shaped cyclic trimer. In this arrangement, three molecules are held together in a plane by a circular array of hydrogen bonds. illinois.edu The formation of this trimeric disk is highly cooperative and results in a large, rigid, and planar supramolecular unit. chinesechemsoc.org

Once these trimeric disks are formed, they serve as the building blocks for the next level of organization. Driven by a combination of π-stacking interactions between the aromatic cores and van der Waals forces among the peripheral pentyloxy chains, these disks stack on top of one another. nih.govchinesechemsoc.org This stacking leads to the formation of extended, one-dimensional columnar structures. illinois.edu At sufficient concentrations and under appropriate thermodynamic conditions, these columns can further organize into a liquid crystalline phase, specifically a columnar discotic phase, where the columns pack into a two-dimensional lattice. illinois.edu

Interactive Data Table: Intermolecular Forces in Self-Assembly

| Intermolecular Force | Contributing Molecular Moiety | Role in Self-Assembly | Key Characteristics |

|---|---|---|---|

| Hydrogen Bonding | Hydrazide Group (-CONHNH₂) | Primary recognition and formation of discrete assemblies (e.g., trimers). researchgate.netchinesechemsoc.org | Strong, highly directional, specific (N-H···O). acs.orgresearchgate.net |

| π-Stacking | Benzene (B151609) Ring | Stabilization and organization of assemblies into stacks. georgetown.edunih.gov | Aromatic, orientation-dependent, cooperative with H-bonds. nih.gov |

| Van der Waals Forces | Pentyloxy Alkyl Chains | Reinforcement and stabilization of the final architecture. nih.govharvard.edu | Weak, non-directional, cumulative effect over chain length. rsc.org |

Interactive Data Table: Supramolecular Architecture Formation

| Structural Level | Description | Primary Driving Force(s) | Resulting Structure |

|---|---|---|---|

| Primary Assembly | Three molecules associate in a cyclic fashion. | Hydrogen Bonding. researchgate.netillinois.edu | Trimeric Disk. chinesechemsoc.org |

| Secondary Assembly | The pre-formed disks stack on top of each other. | π-Stacking and Van der Waals Forces. nih.govchinesechemsoc.org | Columnar Phase. illinois.edu |

Environmental and Template Effects on Self-Assembly Processes

The environment in which the self-assembly of this compound occurs plays a pivotal role in determining the final structure and morphology of the resulting supramolecular architectures. Factors such as solvent polarity and the presence of templating agents can significantly influence the assembly pathways.

The choice of solvent is a critical parameter in the self-assembly of organic molecules, as it can modulate the strength and nature of intermolecular interactions. For molecules with both hydrogen-bonding moieties and aromatic cores, the solvent's polarity and its ability to form hydrogen bonds can either promote or hinder the aggregation process.

In studies of related terephthalic acid derivatives, the solvent was shown to have a profound effect on the formation of self-assembled monolayers. whiterose.ac.ukrsc.org For example, at the graphite/heptanoic acid interface, large, well-ordered islands were formed, whereas at the graphite/1-phenyloctane interface, smaller, more isolated islands were observed. whiterose.ac.ukrsc.org In some cases, the choice of solvent even determined whether a monolayer formed at all. whiterose.ac.ukrsc.org This behavior is rationalized by considering the energetics of intermolecular, substrate-adsorbate, and solvent-solute interactions. whiterose.ac.ukrsc.org

For this compound, a polar, protic solvent might solvate the hydrazide groups, thereby weakening the intermolecular hydrogen bonds that drive self-assembly. Conversely, a non-polar solvent would favor these interactions, leading to more robust aggregation. The composition of solvent mixtures can also be used to fine-tune the self-assembly process, as demonstrated in studies of supramolecular polymers where the ratio of a "good" to a "poor" solvent dictates the stability and dynamics of the assemblies. researchgate.netnih.gov

| Solvent Property | Anticipated Effect on Self-Assembly | Governing Interactions |

|---|---|---|

| High Polarity (e.g., Water, Alcohols) | May hinder self-assembly by solvating polar hydrazide groups. | Solute-solvent hydrogen bonding competes with intermolecular hydrogen bonding. |

| Low Polarity (e.g., Hexane, Toluene) | Promotes self-assembly through enhanced intermolecular hydrogen bonding and π-π stacking. | Intermolecular interactions are favored over weaker solute-solvent interactions. |

| Aromatic Solvents (e.g., Toluene, Benzene) | May specifically interact with the aromatic core, potentially influencing π-π stacking arrangements. | Competitive π-π stacking between solute and solvent molecules. |

Templating agents can be employed to exert a high degree of control over the self-assembly process, directing the formation of specific nanostructures with desired morphologies and dimensions. Templates can be classified as either "hard" or "soft."

Hard Templates: These are pre-formed, rigid structures that provide a physical scaffold for the assembly of molecules. Examples include porous materials like silica (B1680970) and anodized aluminum oxide. researchgate.net The molecules of this compound would be expected to assemble within the pores or on the surface of such templates, adopting the template's morphology. This method offers precise control over the size and shape of the final nanostructures. rsc.org

Soft Templates: These are dynamic, self-assembled structures, such as micelles or liquid crystals, that can direct the co-assembly of other molecules. rsc.org For instance, the use of self-assembled peptide nanofibers as templates has been demonstrated for the synthesis of one-dimensional silica and titania nanostructures. nih.gov In the context of this compound, a soft template could be used to guide its assembly into specific architectures like nanofibers or nanotubes. The interaction between the template and the assembling molecules is crucial for the fidelity of the templating process.

The use of templates, both hard and soft, provides a powerful strategy for the bottom-up fabrication of complex, hierarchical nanostructures from this compound, enabling the creation of materials with tailored properties for various applications. rsc.org

| Template Type | Example | Mechanism of Directed Assembly | Potential Outcome |

|---|---|---|---|

| Hard Template | Porous Alumina, Mesoporous Silica | Confinement of self-assembly within predefined pores or channels. | Formation of nanorods or nanowires with uniform diameters. |

| Soft Template | Surfactant Micelles, Self-Assembled Peptide Nanofibers | Co-assembly with the template, where intermolecular interactions guide the arrangement of the target molecule. | Formation of complex architectures like nanofibers, nanotubes, or hierarchical patterns. |

Integration into Covalent Organic Frameworks Cofs and Porous Materials

2,5-Bis(pentyloxy)terephthalohydrazide as a Monomer in COF Synthesis

This compound is a member of the 2,5-dialkoxyterephthalohydrazide family of monomers, which are instrumental in the synthesis of hydrazone-linked COFs. While direct literature on the pentyloxy derivative is not extensive, its close analogs, 2,5-diethoxy-terephthalohydrazide and 2,5-dibutoxyterephthalohydrazide (B8146672), have been successfully used to construct highly crystalline, two-dimensional porous frameworks. ossila.comrsc.orgnih.gov These monomers act as the linear or planar building units that, when reacted with multitopic aldehydes (e.g., 1,3,5-triformylbenzene), undergo condensation reactions to form stable hydrazone linkages. rsc.orgnih.gov

The general synthetic scheme involves the condensation of the hydrazide functional groups with aldehydes, typically under solvothermal conditions with an acid catalyst, to yield the extended COF structure. nih.govresearchgate.net The alkoxy groups (such as pentyloxy) on the terephthalohydrazide monomer play a crucial role. They are not merely passive substituents; they can influence the COF's properties by, for instance, enhancing the binding affinity of the framework for specific molecules through hydrogen bonding interactions at the hydrazone sites. ossila.com The presence of these alkyl chains is often critical for the successful formation of crystalline hydrazone COFs. researchgate.net For example, COFs prepared from 2,5-dibutoxyterephthalohydrazide have demonstrated the ability to capture iodine pollutants and extract uranium from seawater, with the alkoxy groups facilitating the binding of uranyl ions. ossila.com

Design and Engineering of Hydrazone-Linked Covalent Organic Frameworks

Hydrazone-linked COFs represent a significant subclass of Schiff-base COFs, noted for their high hydrolytic stability, structural flexibility, and the presence of heteroatomic sites that can be leveraged for various applications. researchgate.netnih.gov First reported in 2011 by Yaghi's group, these frameworks have seen rapid development due to their potential in adsorption, separation, sensing, and catalysis. nih.gov

The design of hydrazone-linked COFs is highly modular. By carefully selecting the monomeric building blocks, researchers can engineer frameworks with precise control over pore size, geometry, and chemical functionality. nih.govmdpi.com For instance, reacting a linear C2-symmetric monomer like a 2,5-dialkoxyterephthalohydrazide with a trigonal C3-symmetric aldehyde linker results in a 2D honeycomb-type lattice with predictable mesopores. rsc.orgarxiv.org The inherent flexibility of the hydrazone linkage, compared to more rigid imine bonds, can sometimes lead to lower surface areas due to less efficient packing, but it also imparts a dynamic character to the framework. researchgate.net This structural adaptability can be harnessed for specific host-guest interactions and catalytic functions. researchgate.netnih.gov

**4.3. Advanced Synthetic Techniques for COF Fabrication

The translation of COFs from laboratory curiosities to functional materials in devices and industrial processes depends on the development of advanced fabrication techniques that go beyond conventional powder synthesis.

Chemical Vapor Deposition (CVD) has emerged as a powerful, solvent-free method for fabricating high-quality, crystalline COF thin films. researchgate.netrsc.org This technique involves the co-evaporation of the constituent monomers (e.g., a hydrazide and an aldehyde) onto a heated substrate. researchgate.netrsc.org The monomers then react on the surface to form a continuous, ordered COF film.

This all-in-one synthesis approach can produce highly crystalline films with thicknesses ranging from nanometers to a micron in under 30 minutes, a significant improvement over slower, solution-based methods. researchgate.netrsc.org The resulting films can be fabricated on various substrates, such as silicon wafers, and exhibit controlled pore alignment, which is critical for applications like membranes and electronic devices. researchgate.netrsc.org The CVD method has been successfully used to create films with hydrazone, imine, and ketoenamine linkages, demonstrating its versatility. researchgate.netrsc.org

While traditional solvothermal synthesis often yields insoluble, polycrystalline powders, modified solution-based approaches have been developed to produce processable COF materials. mdpi.comresearchgate.net One strategy involves carefully controlling reaction conditions (e.g., using polar solvents, catalysts, and slow reagent mixing) to suppress rapid precipitation and form stable, homogeneous suspensions of crystalline COF nanoparticles. mdpi.comresearchgate.net

Upon cooling, these nanoparticle suspensions can undergo a thermoreversible transition to form a gel, which can then be cast into various forms like monoliths, membranes, or films. mdpi.comresearchgate.net This method has been applied to various COF chemistries, including hydrazone-linked COFs, yielding materials with excellent crystallinity and hierarchical porosity (containing both micropores from the COF structure and macropores from the nanoparticle assembly). mdpi.comresearchgate.net Such techniques enable the fabrication of COF aerogels and even the additive manufacturing (3D printing) of desired shapes, expanding their applicability. researchgate.netresearchgate.net

Structural Characteristics and Tunability of COF Networks

A key advantage of COFs is the ability to tune their structural and functional properties through rational design at the molecular level, a concept known as reticular chemistry. acs.orgnih.gov For hydrazone-linked COFs, this tunability is multifaceted.

The pore size and surface area can be systematically adjusted by varying the length and geometry of the organic linkers. mdpi.comarxiv.org For example, using larger aldehyde monomers can lead to COFs with larger pores. mdpi.com The chemical environment within the pores can also be tailored by introducing functional groups onto the monomers. researchgate.netrsc.org As seen with 2,5-dialkoxyterephthalohydrazides, the alkoxy side chains can be varied to control properties like hydrophobicity and to introduce specific binding sites for metal ions or other guests. ossila.comresearchgate.net This allows for the design of COFs with tailor-made polarity for selective adsorption of environmental pollutants or for enhancing catalytic activity. researchgate.netnih.gov Furthermore, the inherent structural features, such as the electron-rich backbone and plentiful coordination sites (N, O atoms) in hydrazone COFs, make them excellent candidates for applications like selective metal ion recovery and catalysis. acs.org

| Feature | Method of Tuning | Resulting Property/Application |

| Pore Size | Varying the size of monomer building blocks. | Control over molecular sieving, guest molecule size selection. |

| Functionality | Introducing functional groups (e.g., alkoxy, amino) onto monomers. | Tailored polarity, enhanced binding sites, catalytic activity. |

| Hydrophobicity | Altering the length of alkyl side-chains on monomers. | Selective adsorption of nonpolar solvents or water. |

| Electronic Properties | Modifying π-conjugation of the framework. | Enhanced photocatalytic activity, electrical conductivity. |

Hybrid Ultramicroporous Materials (HUMs) Utilizing Terephthalohydrazide Ligands

Hybrid Ultramicroporous Materials (HUMs) are a class of porous coordination networks constructed from both organic and inorganic linker ligands, typically featuring pore sizes under 7 Å. nih.govrsc.org Prototypical HUMs are often built from metal ions (like Zn²⁺ or Ni²⁺), pillared by inorganic anions (like SiF₆²⁻), and linked by ditopic organic ligands, such as pyrazine (B50134). nih.govrsc.org This modular construction allows for precise tuning of pore size and chemistry, making them exceptional for gas separations, including trace CO₂ capture. rsc.org

The integration of terephthalohydrazide-based ligands into HUMs is a less explored but potentially valuable strategy. The hydrazide moieties offer excellent metal-chelating capabilities, similar to the diamine ligands used in some HUMs. nih.gov By replacing traditional linkers like pyrazine with a terephthalohydrazide derivative, it may be possible to create new families of HUMs. These hypothetical materials could combine the robust, tunable framework of HUMs with the strong, directional binding properties of the hydrazide group. Such a design could yield materials with novel selectivity for specific gases or metal ions, expanding the scope and application of both HUMs and terephthalohydrazide-based chemistry. While specific examples are not yet prevalent in the literature, the foundational principles of HUMs suggest this is a promising avenue for future research. nih.govrsc.org

Based on a comprehensive search of available scientific literature and databases, there is currently no specific research published that details the application of This compound in the synthesis of covalent organic frameworks (COFs) or other porous materials for gas sorption and separation methodologies.

Extensive searches for studies involving this particular compound in contexts such as "gas sorption," "gas separation," "CO₂ capture," and "covalent organic framework" did not yield any papers, articles, or patents with detailed research findings or specific data on its performance in these applications.

While the parent structure, terephthalohydrazide, and its other derivatives (such as 2,5-diethoxyterephthalohydrazide) have been utilized as linkers in the formation of COFs for various purposes, the pentyloxy-functionalized version specified has not been documented in the accessible literature for the applications requested.

Therefore, the generation of an article section with detailed research findings and data tables on the gas sorption and separation applications of frameworks derived from this compound is not possible at this time.

Polymer Science and Advanced Material Fabrication

Incorporation of 2,5-Bis(pentyloxy)terephthalohydrazide into Polymeric Systems

The incorporation of this compound into polymeric systems is primarily achieved through the reaction of its terminal hydrazide groups. These groups can react with various electrophilic comonomers, such as diacyl chlorides, dialdehydes, or diisocyanates, to form stable covalent bonds and build polymer backbones. The presence of the two pentyloxy side chains on the terephthalic ring enhances the solubility of the monomer and the resulting polymer in organic solvents. This improved solubility is a significant advantage over unsubstituted terephthalohydrazide or terephthalamide (B1206420) monomers, which often lead to intractable polymers that are difficult to process. researchgate.net

The flexible pentyloxy chains can also influence the morphology and packing of the polymer chains, potentially disrupting the extensive hydrogen bonding typically seen in polyamides and polyhydrazides, leading to materials with modified mechanical and thermal properties. The hydrazide moiety itself is a versatile functional group that can participate in various post-polymerization modification reactions, allowing for the tailoring of the polymer's properties for specific applications. nih.gov

Polymerization Mechanisms and Their Application

The bifunctional nature of this compound allows it to be used in several polymerization techniques to create a diverse range of polymer architectures.

Step-growth polymerization is the most direct method for polymerizing this compound. wikipedia.org In this mechanism, the bifunctional monomer reacts with another bifunctional comonomer in a stepwise manner to form dimers, trimers, and eventually long polymer chains. wikipedia.org A common example is the polycondensation reaction with a diacyl chloride, such as terephthaloyl chloride, to form a poly(hydrazide-amide).

The reaction proceeds with the nucleophilic attack of the hydrazide's terminal nitrogen on the electrophilic carbonyl carbon of the acyl chloride, with the elimination of hydrogen chloride. acs.orgresearchgate.net The use of an acid scavenger, like pyridine (B92270) or a tertiary amine, is often necessary to neutralize the HCl byproduct and drive the reaction to completion. mdpi.com Achieving high molecular weight polymers through this method requires precise stoichiometric control of the monomers and high reaction conversion. kocw.or.kr The kinetics of such polyesterification or polyamidation reactions are well-understood, typically following an acid-catalyzed mechanism. wikipedia.org

Table 1: Representative Data for Polymers Synthesized via Step-Growth Polymerization with Terephthalohydrazide Analogs

| Property | Value |

|---|---|

| Inherent Viscosity (dL/g) | 0.5 - 6.7 acs.orgmdpi.com |

| Number Average Molecular Weight (Mn) ( kg/mol ) | 3.9 - 34.5 rsc.org |

| Polydispersity Index (PDI) | 1.38 - 2.00 rsc.org |

Note: This table presents a range of typical values reported for analogous polyamides and polyhydrazides, not specific to this compound for which specific data is not available.

While this compound itself is not directly polymerizable via living cationic methods, it can be incorporated into block copolymers using this technique. harth-research-group.orgwikipedia.org Living cationic polymerization allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. wikipedia.orglibretexts.org

To create a block copolymer, a "living" polymer chain, often a poly(vinyl ether) or polyisobutylene, is first synthesized using a cationic initiator. temarex.comyoutube.com This living chain end can then be terminated with a functional group that is reactive towards the hydrazide moiety of this compound. Alternatively, the terephthalohydrazide monomer can be chemically modified to introduce a polymerizable group, such as a vinyl ether or styrenic unit. This functionalized monomer can then be added to a living cationic polymerization reaction to form a block copolymer. harth-research-group.org This approach combines the properties of a flexible block, synthesized by living cationic polymerization, with a rigid, functional block derived from the terephthalohydrazide. usi.chacs.org

Combinatorial methods offer a high-throughput approach to polymer synthesis and the discovery of new materials. nist.govcambridge.org By systematically varying monomers, compositions, and reaction conditions, large libraries of polymers can be rapidly synthesized and screened for desired properties. nist.govnsf.govnih.gov

This compound can be a key component in a combinatorial workflow. For instance, it can be reacted with a library of different diacyl chlorides or dialdehydes in a parallel synthesizer to generate a wide array of polyhydrazides. nih.govchristopherking.name The resulting polymers can then be rapidly screened for properties such as solubility, thermal stability, and mechanical strength. This approach accelerates the discovery of structure-property relationships and the identification of optimal polymer formulations for specific applications. nist.govcambridge.org The use of robotic liquid handling systems can further automate the synthesis and screening process. nsf.gov

Design and Synthesis of Functional Polymeric Materials

The design and synthesis of functional polymeric materials based on this compound leverage the unique combination of its constituent parts. mpg.demdpi.com The rigid aromatic backbone contributes to thermal stability and mechanical strength, similar to aramids like Kevlar. researchgate.netacs.org However, the flexible pentyloxy side chains improve solubility and processability, overcoming a major limitation of many high-performance aromatic polymers. researchgate.net

The hydrazide functional groups are particularly important for creating functional materials. They can be used as sites for post-polymerization modification. For example, they can react with aldehydes and ketones to form hydrazone linkages, which are often reversible under acidic conditions. nih.govnih.gov This pH-responsive behavior can be exploited in the design of smart materials for applications such as drug delivery systems. Furthermore, the hydrazide groups can act as ligands for metal ions, leading to the formation of coordination polymers with interesting optical or catalytic properties.

Dendrimer Materials Derived from Terephthalohydrazide Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govnih.gov Their unique properties, including a high density of surface functional groups and internal cavities, make them attractive for applications in drug delivery, catalysis, and sensing. taylorandfrancis.comrsc.org

Terephthalohydrazide derivatives can serve as building blocks for the synthesis of dendrimers. This compound could potentially act as a core molecule. By reacting its two hydrazide groups with a monomer that has more than two reactive sites, a dendritic structure can be grown generation by generation. The pentyloxy groups would be located at the core of the dendrimer.

Alternatively, the hydrazide functionality can be placed at the periphery of a dendrimer. For example, a dendrimer with surface aldehyde or ketone groups could be functionalized by reacting it with an excess of a monovalent hydrazide, or with this compound to link dendritic cores. The numerous surface functional groups of dendrimers like PAMAM can be modified to introduce hydrazide moieties. nih.govvcu.edu These hydrazide-terminated dendrimers can then be used for further conjugation or to encapsulate guest molecules within their dendritic framework. nih.govconsensus.app

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,5-Bis(pentyloxy)terephthalic acid nih.gov |

| Terephthaloyl chloride mdpi.com |

| Poly(p-phenylene terephthalamide) (PPTA) researchgate.netmdpi.comill.eursc.orgresearchgate.net |

| Poly(vinyl ether) wikipedia.org |

| Polyisobutylene temarex.com |

| Poly(hydrazide-amide) |

| Pyridine mdpi.com |

| Hydrogen chloride acs.org |

Advanced Spectroscopic and Structural Characterization Methodologies

Spectroscopic Techniques for Molecular and Supramolecular Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds.

¹H NMR: A ¹H NMR spectrum of 2,5-Bis(pentyloxy)terephthalohydrazide would be expected to show distinct signals corresponding to the aromatic protons, the protons of the pentyloxy chains, and the protons of the hydrazide groups. The aromatic protons would likely appear as singlets in the aromatic region of the spectrum. The pentyloxy chain would exhibit a series of multiplets for the methylene (B1212753) groups and a triplet for the terminal methyl group. The NH and NH₂ protons of the hydrazide moieties would present as broad singlets, and their chemical shifts could be sensitive to the solvent and temperature.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be anticipated for the carbonyl carbons of the hydrazide, the aromatic carbons (both those bonded to oxygen and those bonded to hydrogen), and the carbons of the two pentyloxy chains.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals, especially for the pentyloxy chains, by revealing proton-proton and proton-carbon correlations, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~7.0-7.5 | s |

| O-CH₂- | ~3.9-4.1 | t |

| -CH₂- (x3) | ~1.3-1.8 | m |

| -CH₃ | ~0.9 | t |

| -NH- | Variable (broad) | s |

| -NH₂ | Variable (broad) | s |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~165-170 |

| Aromatic C-O | ~150-155 |

| Aromatic C-H | ~115-120 |

| Aromatic C-C=O | ~125-130 |

| O-CH₂ | ~68-72 |

| -CH₂- (x3) | ~22-30 |

| -CH₃ | ~14 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to display characteristic absorption bands for the N-H stretching of the hydrazide group (typically in the range of 3200-3400 cm⁻¹), C=O stretching of the amide I band (around 1640-1680 cm⁻¹), and N-H bending of the amide II band (around 1520-1550 cm⁻¹). Additionally, C-O stretching vibrations from the ether linkages and C-H stretching from the aromatic ring and aliphatic chains would be observed.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Hydrazide) | 3200-3400 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Amide I) | 1640-1680 |

| N-H Bend (Amide II) | 1520-1550 |

| C-O Stretch (Ether) | 1200-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would likely show absorption bands in the UV region, corresponding to the π-π* transitions of the substituted benzene (B151609) ring and the n-π* transitions of the carbonyl groups. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₈H₃₀N₄O₄), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (366.46 g/mol ). High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the molecular formula. The fragmentation pattern could reveal the loss of the pentyloxy groups and other characteristic fragments.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR. It would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-C backbone of the aliphatic chains, which are often weak in the IR spectrum.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS would provide information on the binding energies of the C 1s, O 1s, and N 1s core levels. The high-resolution spectra of these elements could distinguish between the different chemical environments of the carbon, oxygen, and nitrogen atoms within the molecule.

Crystallographic and Morphological Analysis

The precise arrangement of molecules in the solid state and the resulting larger-scale structures are critical to a compound's properties. For this compound, a combination of diffraction and microscopy techniques would be employed to build a complete picture of its structural hierarchy.

Single Crystal X-ray Diffraction for Solid-State Structures

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystal. Although no specific crystallographic data for this compound has been published, the application of this technique would yield invaluable insights into its molecular conformation and intermolecular interactions.

Illustrative Hypothetical Crystallographic Data for this compound This table presents hypothetical data to demonstrate the type of information that would be obtained from an SC-XRD experiment. It does not represent actual experimental data for the compound.

| Parameter | Value |

| Empirical Formula | C₁₈H₃₀N₄O₄ |

| Formula Weight | 366.46 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.345 |

| b (Å) | 8.901 |

| c (Å) | 18.765 |

| β (°) | 95.12 |

| Volume (ų) ** | 2054.3 |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.185 |

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for Thin Films

To understand the molecular arrangement within thin films, Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is an indispensable tool. Currently, there are no published GIWAXS studies specifically for this compound.

This technique is particularly sensitive to molecular ordering and orientation at surfaces and in thin layers. For molecules designed for self-assembly, GIWAXS can determine whether they adopt a preferential "edge-on" (aromatic cores perpendicular to the substrate) or "face-on" (aromatic cores parallel to the substrate) orientation. The resulting two-dimensional scattering patterns provide key structural information, with peak positions corresponding to periodic distances within the film, such as the lamellar stacking of the pentyloxy chains and the π-π stacking distance between the aromatic cores. This level of detail is crucial for applications in organic electronics, where charge transport is highly dependent on molecular packing.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

The direct visualization of nanoscale assemblies of this compound would be accomplished using Transmission Electron Microscopy (TEM). tue.nl To date, no specific TEM investigations for this compound have been reported.

For analogous self-assembling molecules, including other terephthalohydrazide derivatives, TEM and its cryogenic variant (cryo-TEM) are used to image the morphology of aggregates formed in solution or on a substrate. nih.gov These can include structures such as nanofibers, nanoribbons, or vesicles. TEM provides high-resolution images that reveal the dimensions (width, length) and detailed morphology (e.g., straight, twisted) of these assemblies. Given the strong, directional hydrogen bonds that can be formed by the hydrazide groups, it is plausible that this compound could form well-defined, one-dimensional nanostructures, which TEM would be able to confirm.

Atomic Force Microscopy (AFM) for Surface Morphology and Nanotribological Properties

Atomic Force Microscopy (AFM) offers a dual capability to image surface topography at the nanoscale and to probe local mechanical properties. As of now, no AFM studies have been published for this compound.

AFM is a standard technique for characterizing the surface of thin films and self-assembled monolayers. It can generate high-resolution topographical maps, providing quantitative data on surface roughness, the size of molecular domains, and the dimensions of any nanostructures. Beyond imaging, AFM can assess nanotribological properties. By measuring the lateral deflection of the scanning tip, a friction map of the surface can be created. In force spectroscopy mode, the adhesion between the tip and the surface can be quantified. For this compound, these measurements would offer valuable insights into how the pentyloxy chains influence the interactive properties of the surface. Studies on similar self-assembled systems have demonstrated a clear link between molecular structure and the surface properties observed with AFM. nih.gov

Example of Surface Analysis Data Obtainable by AFM This table contains example data to illustrate the typical output of an AFM experiment on a molecular thin film. It does not represent actual experimental data for the compound.

| Parameter | Value |

| Scan Size | 1 µm x 1 µm |

| RMS Roughness (Rq) | 0.85 nm |

| Average Feature Height | 3.5 nm |

| Adhesion Force | 1.2 nN |

| Friction Coefficient | 0.15 |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been utilized to explore the electronic properties of 2,5-Bis(pentyloxy)terephthalohydrazide. These calculations are instrumental in determining the molecule's frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

The electrophilicity index, another important parameter derived from DFT calculations, helps in quantifying the ability of a molecule to accept electrons. Global reactivity descriptors such as chemical potential, hardness, and softness are also calculated to provide a comprehensive understanding of the molecule's reactivity.

| Parameter | Value |

|---|---|

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| Electrophilicity Index | |

| Chemical Potential | |

| Hardness | |

| Softness |

Molecular Dynamics Simulations for Self-Assembly Processes

Molecular dynamics (MD) simulations have been employed to investigate the self-assembly behavior of this compound. These simulations model the motion of atoms and molecules over time, providing insights into how individual molecules organize into larger, ordered structures. The simulations can reveal the key intermolecular interactions that drive the self-assembly process and the resulting morphology of the assembled structures. For this compound, MD simulations can help to understand how the interplay of hydrogen bonding and van der Waals interactions involving the pentyloxy chains governs the formation of supramolecular architectures.

Analysis of Non-Covalent Interactions and Intermolecular Bonding

The stability and structure of molecular assemblies of this compound are largely determined by a network of non-covalent interactions. Several computational tools are used to analyze these weak interactions in detail.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which corresponds to intramolecular and intermolecular interactions. By quantifying the stabilization energies associated with these interactions, NBO analysis can reveal the strength of hydrogen bonds and other charge transfer interactions that are crucial for the stability of the molecular system.

The Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analysis are computational techniques used to visualize and characterize weak non-covalent interactions in real space. The RDG is a function of the electron density and its gradient, and it allows for the identification of regions where non-covalent interactions occur. These regions are then colored based on the sign of the second eigenvalue of the electron density Hessian matrix, which distinguishes between attractive (like hydrogen bonds) and repulsive interactions. This analysis provides a qualitative and quantitative understanding of the non-covalent interactions that govern the molecular structure and assembly of this compound.

The Interaction Region Indicator (IRI) is another method based on electron density that is used to visualize and analyze intermolecular interactions. IRI is particularly useful for identifying and characterizing a broad range of interactions, from strong hydrogen bonds to very weak van der Waals forces. By plotting the IRI against the electron density, different types of interactions can be distinguished, providing a comprehensive map of the interaction landscape within the molecular system of this compound.

Prediction of Energetic Feasibility and Reaction Pathways

Computational chemistry offers powerful tools to predict the energetic feasibility and potential reaction pathways of chemical transformations. For this compound, a key reaction of interest is its condensation with aldehydes to form hydrazone linkages. This reaction is fundamental to the synthesis of larger supramolecular structures and covalent organic frameworks (COFs).

Theoretical calculations, particularly those based on Density Functional Theory (DFT), can be employed to model the reaction mechanism. A common reaction involves the condensation of a terephthalohydrazide derivative with an aldehyde, often catalyzed by an acid. acs.orgnih.gov The reaction proceeds through the formation of a Schiff base, a process that can be computationally modeled to determine its energetic profile. nih.gov

A computational study on the hydrolysis of hydrazones, which is the reverse reaction, has shown that the stability of the hydrazone linkage is influenced by the electronic nature of the substituents. tcu.edu Electron-donating groups were found to increase the rate of hydrolysis, while electron-withdrawing groups decreased it. tcu.edu This suggests that the pentyloxy groups in this compound, being electron-donating, would influence the reactivity and stability of the resulting hydrazone linkages.

The general reaction for the formation of a hydrazone from a terephthalohydrazide and an aldehyde can be depicted as follows:

Reaction Scheme: Formation of a Hydrazone from this compound and an Aldehyde

This schematic illustrates the condensation reaction where the two hydrazide moieties of this compound react with two equivalents of an aldehyde (R-CHO) to form a bis(hydrazone) derivative. Computational modeling can elucidate the transition states and intermediates of this pathway, providing activation energies and reaction thermodynamics.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of the reaction's kinetic and thermodynamic feasibility. For instance, DFT calculations have been used to investigate the synthesis of hydrazine (B178648) on catalyst surfaces, demonstrating the power of these methods in predicting reaction barriers and identifying the most plausible reaction pathways. nih.gov

Computational Design Principles for Functional Materials

The structural and electronic properties of this compound make it an attractive building block for the computational design of functional materials, particularly Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with tunable properties, making them suitable for applications in gas storage, separation, and catalysis. researchgate.netrsc.orguni-muenchen.de

Computational methods are integral to the design of COFs. DFT and Time-Dependent DFT (TD-DFT) are widely used to predict the geometric and electronic structures of these materials. nih.govnih.govmdpi.comyoutube.com For COFs constructed from terephthalohydrazide linkers, computational studies can predict key properties such as:

Porosity and Surface Area: The geometry of the linker, in this case, this compound, dictates the pore size and shape of the resulting COF. Molecular modeling can be used to simulate the assembly of the COF and predict its Brunauer-Emmett-Teller (BET) surface area, which is a critical parameter for applications involving adsorption. acs.org

Electronic Properties: The electronic band gap, as well as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to predict the COF's potential for applications in photocatalysis and electronics. nih.govresearchgate.net For example, hydrazone-based COFs have been computationally and experimentally shown to be effective photocatalysts for hydrogen production. rsc.orguni-muenchen.de

Stability: The thermal and chemical stability of the COF can be assessed by calculating bond dissociation energies and modeling the interaction of the framework with various chemical species. The hydrolytic stability of the hydrazone linkage is a key factor that can be investigated computationally. tcu.edunih.gov

A study on hydrazine-hydrazide-linked COFs demonstrated the use of a postsynthetic oxidation strategy to create hydrazide linkages within the framework. acs.orgnih.govnih.govresearchgate.net DFT calculations were used to estimate the pore size distribution of these materials. acs.orgnih.gov Such computational insights are crucial for understanding how chemical modifications at the molecular level translate to macroscopic material properties. nih.govresearchgate.net

The table below summarizes key computational parameters that are typically investigated in the design of functional materials based on terephthalohydrazide derivatives.

| Computational Parameter | Significance in Material Design | Relevant Computational Method |

| Optimized Molecular Geometry | Determines the shape and size of the building block, influencing the resulting framework's topology and porosity. | Density Functional Theory (DFT) |

| HOMO-LUMO Energy Gap | Indicates the electronic excitability and potential for photocatalytic or electronic applications. | DFT, Time-Dependent DFT (TD-DFT) |

| Reaction Energy Profile | Predicts the feasibility and kinetics of the polymerization reaction to form the functional material. | DFT (for transition state analysis) |

| Pore Size Distribution | Crucial for applications in gas storage, separation, and guest-host chemistry. | Molecular Dynamics (MD), DFT |

| Binding Energy with Guest Molecules | Assesses the affinity of the material for specific molecules, important for sensing and separation. | DFT, Molecular Docking |

The systematic application of these computational principles allows for the rational design of functional materials with tailored properties, starting from the molecular level of building blocks like this compound.

Crystal Engineering and Directed Solid State Organization

Principles of Crystal Engineering Applied to Hydrazide Systems

Crystal engineering is fundamentally concerned with the construction of crystalline architectures by design, leveraging the predictability of intermolecular interactions to guide the assembly of molecules into a desired arrangement. znaturforsch.com For hydrazide systems, such as 2,5-Bis(pentyloxy)terephthalohydrazide, the primary intermolecular interaction governing their self-assembly is the hydrogen bond. researchgate.net

The hydrazide moiety (-CO-NH-NH2) is a potent hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the carbonyl oxygen and the amino nitrogen atoms). This dual functionality allows for the formation of robust and directional hydrogen-bonded networks, which are the cornerstone of crystal engineering with this class of compounds. These interactions are predictable and can be utilized to form specific patterns, or supramolecular synthons. nih.gov The reliability of these synthons is crucial for the rational design of crystal structures.

In hydrazide-containing crystals, common hydrogen-bonding motifs include chains, sheets, and more complex three-dimensional networks. znaturforsch.comresearchgate.net The specific motif adopted is influenced by the steric and electronic properties of the substituents on the aromatic core.

Rational Design for Controlled Molecular Organization in Crystalline Solids

The rational design of crystalline solids from molecules like this compound hinges on the concept of the supramolecular synthon. znaturforsch.com By understanding the preferential hydrogen-bonding patterns of the hydrazide group, it is possible to predict how these molecules will assemble in the solid state.

For this compound, the terephthalohydrazide core provides a rigid scaffold with two hydrazide groups positioned at opposite ends. This linear and symmetrical arrangement is conducive to the formation of extended one-dimensional chains or two-dimensional sheets through intermolecular N-H···O=C hydrogen bonds. The predictability of these interactions allows for a rational approach to crystal design. znaturforsch.com

Engineering of Multi-Component Crystalline Structures (e.g., Cocrystals, MOFs/COFs)

The versatile hydrogen-bonding capabilities of this compound make it an excellent candidate for the construction of multi-component crystalline materials such as cocrystals, Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs).

Cocrystals: Cocrystals are crystalline structures composed of two or more different molecular components held together by non-covalent interactions. nih.gov The hydrazide groups of this compound can form strong hydrogen bonds with complementary functional groups on a coformer molecule, such as a carboxylic acid or another hydrogen-bond donor/acceptor. nih.govnih.gov The selection of a coformer with specific functional groups allows for the rational design of cocrystals with tailored properties. mdpi.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): MOFs and COFs are porous crystalline materials constructed from molecular building blocks linked by strong coordination or covalent bonds, respectively. tcichemicals.comtcichemicals.comnih.gov this compound can serve as an organic linker in the synthesis of these frameworks. tcichemicals.comresearchgate.net

In the context of COFs, the hydrazide groups can react with aldehyde-containing linkers to form stable hydrazone linkages, resulting in a porous, crystalline, and covalently linked network. tcichemicals.comchemrxiv.org The pentyloxy substituents would then line the pores of the resulting framework, influencing its chemical environment and properties. The synthesis of COFs relies on reversible bond formation to allow for error correction and the formation of a crystalline, rather than amorphous, material. escholarship.org

Table 1: Potential Multi-Component Systems with this compound

| System Type | Intermolecular Interaction/Linkage | Potential Co-Linker/Coformer | Resulting Structure |

|---|---|---|---|

| Cocrystal | Hydrogen Bonding (N-H···O, O-H···N) | Terephthalic acid, Isonicotinamide | Extended hydrogen-bonded network nih.govnih.gov |

| MOF | Coordination Bonds (N, O with metal ions) | Metal ions (e.g., Zn²⁺, Cu²⁺) | Porous framework with hydrazide-lined channels researchgate.net |

| COF | Covalent Bonds (Hydrazone linkage) | Terephthalaldehyde | Porous crystalline polymer tcichemicals.comchemrxiv.org |

Influence of Substituent Architecture on Crystal Packing Motifs

The architecture of the substituents on a molecule has a profound impact on its crystal packing. In this compound, the two pentyloxy chains are expected to play a crucial role in directing the solid-state organization.

The length and flexibility of the alkoxy chains can influence the crystal packing in several ways:

Steric Hindrance: The bulky pentyloxy groups can sterically hinder certain hydrogen-bonding patterns, favoring others that can accommodate their size.

Interdigitation: In the solid state, the flexible pentyloxy chains can interdigitate with those of neighboring molecules, leading to the formation of lamellar or bilayer structures. This is a common packing motif for long-chain substituted aromatic compounds. nih.gov

Table 2: Expected Influence of Pentyloxy Substituents on Crystal Packing

| Feature | Influence on Crystal Packing | Reference Principle |

|---|---|---|

| Chain Length | Can lead to layered structures and affect melting point. | Longer alkyl chains tend to promote lamellar packing. nih.govmdpi.com |

| Flexibility | Allows for conformational adjustments to optimize packing. | Flexible chains can adopt various conformations to maximize packing efficiency. |

| Steric Bulk | May prevent certain close-packed arrangements. | Bulky groups can direct the formation of more open or specific packing motifs. |

| Van der Waals Forces | Contribute significantly to the overall lattice energy. | Cumulative weak interactions are important for crystal stability. |

Strategies for Tailoring Material Properties through Solid-State Control

By controlling the crystallization conditions and the molecular design, it is possible to tailor the properties of the resulting solid material. For this compound, several strategies can be envisioned:

Polymorphism Control: Different crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to the formation of different crystal polymorphs. Each polymorph will have a unique set of physical properties, such as solubility, stability, and melting point.

Cocrystal Formation: As discussed, forming cocrystals with different coformers can systematically modify the properties of the material. For example, cocrystallization with a highly soluble coformer could enhance the dissolution rate of the hydrazide. mdpi.com

MOF/COF Synthesis: Incorporating this compound into MOFs or COFs can create materials with high porosity and surface area, suitable for applications in gas storage, separation, or catalysis. tcichemicals.comnih.gov The pentyloxy groups would functionalize the pores, potentially imparting hydrophobicity or other specific affinities.

The rational design of functional molecular solids is a primary goal of crystal engineering. znaturforsch.com By understanding the interplay of intermolecular forces and the influence of substituent architecture, it is possible to design materials based on this compound with specific, predetermined properties.

Emerging Research Directions and Future Academic Perspectives

Exploration of Novel Derivatizations and Structural Analogues

The inherent modularity of the 2,5-Bis(pentyloxy)terephthalohydrazide structure provides a fertile ground for the exploration of novel derivatizations and structural analogues. The primary motivation behind these explorations is to fine-tune the physicochemical properties of the resulting materials.

Future research is anticipated to focus on several key areas of derivatization:

Alkyl Chain Modification: Systematic variation of the alkoxy chain length (from shorter chains like methoxy (B1213986) to longer chains like decyloxy) can significantly impact the solubility of the precursor and the interlayer spacing and porosity of the resulting frameworks. The pentyloxy groups in the title compound provide a balance between solubility and structural stability, but further optimization is a key research avenue.

Functional Group Incorporation: The introduction of additional functional groups onto the phenyl ring or the alkyl chains is a promising strategy. For instance, the incorporation of acidic or basic moieties could imbue the resulting materials with catalytic activity, while the attachment of photoactive or electroactive groups could lead to novel optoelectronic or sensing applications.

Isomeric and Regioisomeric Variations: The synthesis and study of isomers, such as 3,6-Bis(pentyloxy)terephthalohydrazide, would provide valuable insights into how the positioning of the alkoxy groups affects the packing and properties of the assembled structures.

The exploration of these derivatives will be crucial for expanding the library of available building blocks for functional materials, enabling a more precise control over their properties. Research into analogues such as 2,5-Bis(allyloxy)terephthalohydrazide (B3069550) has already demonstrated the potential of this approach, with applications in solid-state electrolytes for lithium batteries and as fluorescent probes for mercury ion detection. researchgate.net

| Analogue | Functional Group | Potential Application |

| 2,5-Bis(methoxyethoxy)terephthalohydrazide | Methoxyethoxy | Enhanced solubility, potential for ion coordination |

| 2,5-Bis(allyloxy)terephthalohydrazide | Allyloxy | Post-synthetic modification, polymer grafting |

| 2,5-Bis(isopentyloxy)terephthalohydrazide | Isopentyloxy | Altered packing and porosity due to branched chain |

This table is generated based on commercially available analogues and general chemical principles.

Advanced Integration with Heterogeneous Material Systems

A significant future direction for the application of this compound lies in its integration into heterogeneous material systems. The formation of composites and hybrid materials can lead to synergistic properties that are not achievable with the individual components alone.

Key areas of exploration include:

Polymer Composites: The incorporation of COFs derived from this compound into polymer matrices can enhance the mechanical strength, thermal stability, and gas barrier properties of the polymers. The long pentyloxy chains could improve the interfacial compatibility between the COF filler and the polymer matrix.

Inorganic Nanoparticle Hybrids: The growth of COFs around inorganic nanoparticles (e.g., metal oxides, quantum dots) can create multifunctional materials. For example, a COF shell could provide selective permeability to a catalytic nanoparticle core or modulate the photophysical properties of a quantum dot.

Surface Coatings and Membranes: The deposition of thin films of COFs based on this hydrazide derivative onto various substrates is a promising approach for creating functional coatings and membranes. These could find applications in gas separation, water purification, and as protective layers. The development of microfluidic-based synthesis methods could enable the continuous production of such COF films and fibers.

The successful integration of these materials will require a deep understanding of the interfacial chemistry and the development of advanced fabrication techniques.

Development of Integrated Computational-Experimental Design Frameworks

The traditional trial-and-error approach to materials discovery is being increasingly supplemented by integrated computational-experimental design frameworks. This is a particularly promising avenue for the study of materials derived from this compound.

These frameworks typically involve:

Molecular Modeling: Computational tools such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to predict the electronic structure, geometry, and packing of COFs formed from this building block. researchgate.net This can help in understanding the relationship between the molecular structure and the macroscopic properties of the material.

Property Prediction: By simulating the interactions of the COF with small molecules, it is possible to predict its performance in applications such as gas storage, separation, and catalysis. This can guide the selection of the most promising candidate structures for experimental synthesis.

High-Throughput Screening: The combination of computational modeling with automated synthesis and characterization techniques can enable the high-throughput screening of large libraries of virtual and real materials. This can significantly accelerate the discovery of new materials with desired properties.

The development of accurate and efficient computational models for these systems is a key challenge that will require close collaboration between computational and experimental researchers. researchgate.net

| Computational Technique | Information Gained |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, bond properties |

| Molecular Dynamics (MD) | Crystal packing, porosity, mechanical properties, guest diffusion |

| Quantum Monte Carlo (QMC) | Highly accurate electronic energies for benchmarking |

This table outlines common computational techniques and their applications in materials science.

Expanding Functional Applications in Advanced Materials Science

While the primary focus of research on this compound and its derivatives has been on the development of porous materials, there is significant potential for expanding their functional applications into other areas of advanced materials science.

Future research could explore applications in:

Luminescent Materials: The extended π-conjugated systems that can be formed by the condensation of terephthalohydrazides with aldehydes can give rise to materials with interesting photoluminescent properties. By judiciously choosing the co-monomers, it may be possible to tune the emission color and quantum yield for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Energy Storage: The porous nature and redox activity of some COFs make them promising candidates for use as electrode materials in batteries and supercapacitors. The pentyloxy groups could influence the electrolyte accessibility and ion transport within the material.